1,6-Hexanediol diacrylate

描述

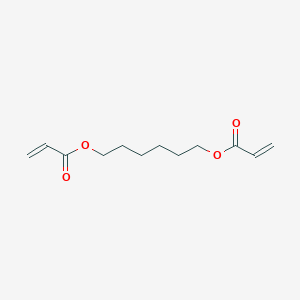

Structure

3D Structure

属性

IUPAC Name |

6-prop-2-enoyloxyhexyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-3-11(13)15-9-7-5-6-8-10-16-12(14)4-2/h3-4H,1-2,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHBHSQYSYVZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57592-67-3 | |

| Record name | 2-Propenoic acid, 1,1′-(1,6-hexanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57592-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9025401 | |

| Record name | 1,6-Hexanediol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,6-hexanediol diacrylate is a clear yellow liquid. (NTP, 1992), Liquid; NKRA, Clear yellow liquid; [CAMEO], Clear yellow liquid with a mild ester-like odor. | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 1,1'-(1,6-hexanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/817 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

224.6 °F | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/817 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

greater than 200 °F (NTP, 1992), >200 °F | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/817 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.01 [mmHg], 0.017 mm Hg @ 25 °C /Estimated/ | |

| Record name | 1,6-Hexanediol diacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

13048-33-4 | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20479 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,6-Hexanediol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13048-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(1,6-hexanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexamethylene diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.641 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY751V5MMY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6109 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/817 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

41 °F | |

| Record name | 1,6-HEXANEDIOL DIACRYLATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/817 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Hexanediol Diacrylate (HDDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 1,6-Hexanediol (B165255) diacrylate (HDDA). It is intended for professionals in research and development who require detailed technical information on this versatile difunctional monomer.

Introduction

1,6-Hexanediol diacrylate (HDDA) is a difunctional acrylate (B77674) ester monomer widely utilized in the manufacturing of polymers.[1] Its chemical structure, featuring two acrylate groups separated by a six-carbon aliphatic chain, allows it to act as a crosslinking agent, forming three-dimensional polymer networks upon polymerization.[2] HDDA is particularly valued in applications requiring rapid curing, such as those initiated by ultraviolet (UV) light or electron beam (EB) radiation.[3] Key characteristics include low viscosity, low volatility, and the ability to impart flexibility, adhesion, and resistance to heat and chemicals to the final polymer.[4][5] These properties make it a crucial component in formulations for coatings, inks, adhesives, 3D printing resins, and biomedical materials.[4][6]

Chemical Structure and Identification

The chemical structure of this compound consists of a linear hexane-1,6-diol molecule esterified at both hydroxyl groups with acrylic acid.

Caption: Chemical Structure of this compound (HDDA).

Table 1: Chemical Identification

| Identifier | Value |

|---|---|

| IUPAC Name | Hexane-1,6-diyl di(prop-2-enoate)[4] |

| Synonyms | HDDA, HDODA, Hexamethylene diacrylate[4][7] |

| CAS Number | 13048-33-4[8] |

| EC Number | 235-921-9[8] |

| Molecular Formula | C₁₂H₁₈O₄[8] |

| SMILES | C=CC(=O)OCCCCCCOC(=O)C=C[7] |

| InChIKey | FIHBHSQYSYVZQE-UHFFFAOYSA-N[7] |

Physicochemical Properties

HDDA is a clear, colorless to slightly yellow liquid with a mild, ester-like odor.[7][9] Its properties can vary slightly depending on the grade and inhibitor content. Technical grades are often supplied with an inhibitor, such as hydroquinone (B1673460) (HQ) or hydroquinone monomethyl ether (MEHQ), to prevent premature polymerization during storage.[1][10]

Table 2: Quantitative Physicochemical Properties

| Property | Value | Conditions |

|---|---|---|

| Molecular Weight | 226.27 g/mol [7] | |

| Density | 1.01 - 1.20 g/cm³[2][8] | at 20-25°C |

| Viscosity | 9 - 15 mPa·s (cP)[5][11] | at 25°C |

| Boiling Point | >250°C[5] | |

| Melting / Freezing Point | 5°C to 7.8°C[6][8] | |

| Flash Point | >110°C (>200°F)[7][8] | Closed cup |

| Refractive Index (n20/D) | 1.456[2] | at 20°C |

| Vapor Pressure | <0.01 mmHg (0.0006 - 0.001 hPa)[2][3] | at 20°C |

| Water Solubility | 343 mg/L[3][8] | at 20°C |

| Log Kow (Octanol-Water) | 2.62 - 3.08[3][7] | at 25°C |

| Glass Transition Temp (Tg) | 43°C[10][12] | |

Experimental Protocols

Synthesis via Direct Esterification

HDDA is commercially prepared via the acid-catalyzed esterification of 1,6-hexanediol with acrylic acid.[4] Water is removed during the reaction, typically by azeotropic distillation with a solvent like cyclohexane (B81311), to drive the equilibrium towards the product.[1][5]

Caption: General workflow for the synthesis and purification of HDDA.

Protocol: Synthesis of this compound [1][5][11][13]

-

Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, heating mantle, thermometer, Dean-Stark trap, and a reflux condenser.

-

Charging Reagents: To the flask, add 1,6-hexanediol (1.0 mol), acrylic acid (e.g., 2.5 mol, an excess to drive the reaction), cyclohexane (as water-carrying agent, ~65% of total reactant mass), a catalyst such as p-toluenesulfonic acid (p-TSA) (~1.5% of total reactant mass), and a polymerization inhibitor like MEHQ or a copper sulfate (B86663)/sodium bisulfate mixture.

-

Esterification Reaction: Heat the mixture to reflux (typically 80-90°C). Water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with cyclohexane.

-

Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture periodically. The reaction is considered complete when the acid value reaches a predetermined low level. The reaction time is typically 90 minutes to 4 hours.

-

Cooling & Neutralization: Once complete, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate (NaHCO₃) solution and a 5% sodium hydroxide (B78521) (NaOH) solution to neutralize the acidic catalyst and remove excess acrylic acid.

-

Washing & Drying: Wash the organic layer with a 20% sodium chloride (brine) solution, followed by distilled water until neutral. Dry the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent. Remove the cyclohexane solvent and any remaining volatile impurities under reduced pressure using a rotary evaporator (e.g., at 50-60°C) to yield the final product, this compound.

Characterization by FTIR Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the chemical structure of the synthesized HDDA by identifying its characteristic functional groups.

Protocol: FTIR Analysis

-

Sample Preparation: Place a small drop of the purified HDDA liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Data Analysis: Analyze the resulting spectrum for key absorption peaks:

-

C=O stretch (ester): A strong peak around 1720-1730 cm⁻¹.

-

C=C stretch (acrylate): A peak around 1620-1640 cm⁻¹.

-

=C-H bend (acrylate): Peaks around 1410 cm⁻¹ and 810 cm⁻¹.

-

C-O stretch (ester): A strong peak in the 1100-1300 cm⁻¹ region.

-

C-H stretch (aliphatic): Peaks in the 2850-3000 cm⁻¹ region. The disappearance of the broad O-H stretch from the starting materials (alcohol and carboxylic acid) around 3000-3500 cm⁻¹ indicates the completion of the esterification.

-

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to determine the purity of HDDA and identify any residual starting materials or byproducts.

Protocol: GC-MS Analysis [14]

-

Standard Preparation: Prepare a standard stock solution of high-purity HDDA (e.g., 1000 µg/mL) in a suitable solvent like dichloromethane. Create a series of calibration standards (e.g., 1, 5, 10, 20 µg/mL) by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve a sample of the synthesized HDDA in the solvent to a concentration within the calibration range.

-

GC-MS Conditions (Example):

-

GC Column: DB-5MS (30m x 0.25mm x 0.25µm) or similar non-polar column.

-

Injection: 1 µL, splitless mode.

-

Injector Temperature: 270°C.

-

Oven Program: Start at 60°C, ramp at 10°C/min to 180°C, hold for 5 min, then ramp at 20°C/min to 310°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Transfer Line: 280°C.

-

Ionization: Electron Ionization (EI), 70 eV.

-

-

Data Analysis: Quantify the HDDA content in the sample by comparing its peak area to the calibration curve generated from the standards (external standard method). Identify impurities by comparing their mass spectra to library databases (e.g., NIST).

Reactivity and Polymerization Mechanism

The primary chemical reactivity of HDDA is centered on its two terminal acrylate groups, which readily undergo free-radical polymerization.[15] This reaction is the basis for its use in UV/EB curing applications. The polymerization proceeds via the classic three stages: initiation, propagation, and termination.

Caption: Free-radical polymerization and crosslinking of HDDA.

-

Initiation: Upon exposure to UV light, a photoinitiator molecule absorbs energy and decomposes into highly reactive free radicals.[16]

-

Propagation: A free radical attacks the carbon-carbon double bond of an acrylate group on an HDDA molecule, forming a new radical and initiating chain growth. This new radical then reacts with other HDDA monomers, rapidly propagating the polymer chain.

-

Crosslinking: Because HDDA has two acrylate groups, a growing polymer chain can incorporate an HDDA monomer and then the second acrylate group on that same monomer unit can be attacked by another growing chain. This creates covalent bonds between polymer chains, leading to the formation of a crosslinked 3D network.

-

Termination: The reaction ceases when two growing radical chains combine (combination) or transfer a hydrogen atom (disproportionation), resulting in a stable, "dead" polymer chain.[7]

Applications in Research and Drug Development

While HDDA is a potent skin sensitizer (B1316253) and requires careful handling, its unique properties make it a valuable tool in research, including biomedical applications.[17][18]

UV-Curable Formulations

HDDA is a common reactive diluent in UV-curable coatings and inks.[19] It is used to reduce the viscosity of formulations, making them easier to apply, while also participating in the curing reaction to enhance properties like hardness, chemical resistance, and adhesion.[12]

Hydrogels for Drug Delivery

In drug development, HDDA can be used as a crosslinking agent to form hydrogels.[20][21] Hydrogels are water-swollen polymer networks that can encapsulate therapeutic agents. The crosslink density, controlled by the concentration of HDDA, influences the hydrogel's swelling behavior, mechanical strength, and the release rate of the encapsulated drug.[22] The ability to rapidly form these hydrogels via photopolymerization under mild conditions is advantageous for encapsulating sensitive biologic drugs.

Caption: Role of HDDA in forming a drug delivery hydrogel matrix.

Biomaterials and Tissue Engineering

HDDA is used in the synthesis of polymer scaffolds for tissue engineering and in the fabrication of medical devices.[6] Its fast curing allows for the creation of complex structures with high precision using techniques like stereolithography (3D printing).[23] The mechanical properties of the resulting polymer can be tuned by adjusting the formulation, making it adaptable for various biomedical applications.

Safety and Handling

This compound is an irritant to the skin and eyes and is a known skin sensitizer, meaning it can cause an allergic skin reaction upon repeated contact.[8][21] Therefore, appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated area or a chemical fume hood.

References

- 1. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. radtech.org [radtech.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 1,6-Hexanediol Diacrylate_Chemicalbook [chemicalbook.com]

- 6. 1,6-己二醇二丙烯酸酯 technical grade, 80% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Termination Mechanism of the Radical Polymerization of Acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acrylate free radical polymerization: from mechanism to polymer design. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN106699553A - Preparation method of this compound - Google Patents [patents.google.com]

- 12. EP1572610B1 - Method for the production of 1.6-hexanediol - Google Patents [patents.google.com]

- 13. CN102659586A - Method for preparing this compound - Google Patents [patents.google.com]

- 14. CN105467043A - A method for measuring this compound content - Google Patents [patents.google.com]

- 15. HDDA (this compound) - Ataman Kimya [atamanchemicals.com]

- 16. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. osha.gov [osha.gov]

- 18. Allergic contact dermatitis caused by this compound in a hospital wristband - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. [PDF] Hydrogels Based Drug Delivery Synthesis, Characterization and Administration | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,6-Hexanediol Diacrylate via Esterification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,6-Hexanediol (B165255) diacrylate (HDDA), a crucial bifunctional monomer widely utilized in various applications, including UV-curable coatings, inks, adhesives, and casting plastics.[1] Its desirable properties, such as conferring softness, adhesion, and toughness, make it a valuable component in polymer formulations.[1] The primary industrial route to HDDA is the direct esterification of 1,6-Hexanediol (HDD) with acrylic acid (AA).[1][2] This document details the underlying chemistry, experimental protocols, and critical parameters of this synthesis.

Reaction Mechanism and Principles

The synthesis of HDDA from HDD and AA is a reversible esterification reaction.[1] To drive the equilibrium towards the formation of the diacrylate product and achieve high yields, excess acrylic acid is typically used, and the water generated during the reaction is continuously removed.[1] The reaction is catalyzed by an acid catalyst.

Reaction:

1,6-Hexanediol + 2 Acrylic Acid ⇌ 1,6-Hexanediol Diacrylate + 2 Water

Due to the propensity of acrylic acid to undergo polymerization, a polymerization inhibitor is a critical component of the reaction mixture.

Comparative Data of Synthesis Conditions

The efficiency of HDDA synthesis is highly dependent on the reaction conditions. The following table summarizes various optimized conditions reported in the literature, showcasing the impact of different catalysts and parameters on the reaction yield.

| Catalyst | Molar Ratio (AA:HDD) | Catalyst Conc. (% of total reactants) | Inhibitor | Reaction Temp. (°C) | Reaction Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic acid and Phosphorous acid | 2.5:1 | 1.5% | NaHSO₄/CuSO₄ (8.5% of AA) | 80-90 | 1.5 | 93.25 | [3] |

| Solid Superacid SO₄²⁻/TiO₂-SnO₂ | 3.5:1 | 5% | Not Specified | 130 | 4 | 91.8 | [4] |

| Strong Acid Cationic Resin D072 | 2.2:1 | 2.5% | Hydroquinone (0.6%) | 80-110 | 4 | 93.88 | [5][6] |

| Solid Superacid | Not Specified (37 wt% HDD, 43.8 wt% AA) | 2% | Hydroquinone (500 ppm) and Hypophosphorous acid (0.23%) | 80-91 | 9-11 | >95 | [7] |

| Solid Acid SO₄²⁻/TiO₂/γ-Al₂O₃ | 3.6:1 | 12.4% | Not Specified | 133.2 | 4.7 | 97.8 (Conversion) |

Detailed Experimental Protocol

This section provides a generalized yet detailed experimental procedure for the synthesis of HDDA based on common laboratory practices.

Materials:

-

1,6-Hexanediol (HDD)

-

Acrylic Acid (AA)

-

Catalyst (e.g., p-Toluenesulfonic acid, Strong Acidic Cation Resin)

-

Polymerization Inhibitor (e.g., Hydroquinone, MEHQ)

-

Water-carrying agent (e.g., Cyclohexane, Toluene)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Distilled Water

-

Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

-

A four-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dean-Stark trap or a similar water separator with a condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: Assemble the four-necked flask with the mechanical stirrer, thermometer, and the Dean-Stark trap fitted with a condenser.

-

Charging Reactants: To the flask, add 1,6-hexanediol, the water-carrying agent (e.g., cyclohexane), the chosen acid catalyst, and the polymerization inhibitor.

-

Initiating the Reaction: Begin stirring the mixture and start heating. Once the mixture reaches a gentle reflux, slowly add the acrylic acid to the flask.

-

Esterification: Heat the reaction mixture to the desired temperature (typically between 80-130°C, depending on the catalyst and solvent).[4][5] The water produced during the esterification will be collected in the water separator as an azeotrope with the cyclohexane. The reaction is monitored by the amount of water collected and can be considered complete when water evolution ceases.

-

Cooling and Catalyst Removal: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. If a solid catalyst like an ion-exchange resin was used, it can be removed by filtration.[6]

-

Neutralization: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any unreacted acrylic acid and the acid catalyst.[1][8] Repeat the washing until the aqueous layer is no longer acidic.

-

Washing: Subsequently, wash the organic layer with a saturated sodium chloride solution and then with distilled water until the aqueous layer is neutral.[1][6] This step helps to remove any remaining salts and water-soluble impurities.

-

Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the water-carrying agent (solvent) using a rotary evaporator under reduced pressure at a temperature of 40-60°C.[1][8]

-

Product: The remaining clear, often colorless to pale yellow liquid, is the this compound product.[2]

Visualized Workflows and Pathways

To better illustrate the process, the following diagrams outline the chemical reaction pathway and a general experimental workflow.

References

- 1. Synthesis of 1,6-Hexanediol Diacrylate_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN102863337A - Synthesis method of this compound - Google Patents [patents.google.com]

- 7. CN106699553A - Preparation method of this compound - Google Patents [patents.google.com]

- 8. CN102659586A - Method for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Polymerization Mechanism of 1,6-Hexanediol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the polymerization of 1,6-hexanediol (B165255) diacrylate (HDDA). HDDA is a versatile difunctional monomer widely utilized in the formulation of polymers for various applications, including coatings, adhesives, and biomedical devices.[1] A thorough understanding of its polymerization mechanism is crucial for controlling the final properties of the resulting polymer network. This document details the predominant free-radical polymerization mechanism, explores controlled polymerization techniques, presents quantitative data from key studies, and provides detailed experimental protocols.

Core Concepts: Free-Radical Polymerization of HDDA

The most common method for polymerizing 1,6-hexanediol diacrylate is free-radical polymerization, typically initiated by thermal or photochemical means.[2] This chain-growth process involves the sequential addition of monomer units to a growing radical chain. Due to its difunctional nature, the polymerization of HDDA leads to the formation of a highly cross-linked polymer network.[3]

The overall process can be broken down into three main stages: initiation, propagation, and termination.

Initiation

Initiation is the first step, where an active radical species is generated from an initiator molecule. In the context of HDDA, photopolymerization is a prevalent technique.[4]

Photoinitiation: This process utilizes a photoinitiator that, upon absorption of light (typically UV), undergoes a homolytic cleavage to form two radical species.[5] A common example is the use of 2-hydroxy-2-methyl-1-phenyl-propan-1-one (a hydroxyketone-type photoinitiator). The generated radicals then react with an HDDA monomer to initiate the polymerization chain.[6]

Figure 1: Photoinitiation process of HDDA polymerization.

Propagation

Once initiated, the radical chain propagates by adding successive HDDA monomer units. The difunctionality of HDDA introduces complexity to this stage, leading to a competition between several reaction pathways:

-

Linear Propagation: The radical on the growing chain adds to one of the acrylate (B77674) groups of an HDDA monomer, extending the polymer chain in a linear fashion.

-

Intramolecular Cyclization: The radical at the end of a growing chain can react with the pendant acrylate group on the same monomer unit or a nearby unit within the same chain, forming a cyclic structure. This process is particularly significant at the early stages of polymerization.[7]

-

Intermolecular Crosslinking: The radical on one polymer chain reacts with a pendant acrylate group on another polymer chain. This reaction connects different polymer chains, leading to the formation of a three-dimensional network and is responsible for the gelation of the system.[8]

Figure 2: Competing propagation pathways in HDDA polymerization.

Termination

Termination is the final stage where the growth of a polymer chain is stopped. This occurs through the reaction of two radical species. The primary termination mechanisms for acrylates are:

-

Combination (or Coupling): Two growing polymer radicals react to form a single, non-reactive polymer chain. Studies on acrylate polymerization suggest that combination is a predominant termination pathway.[6][9]

-

Disproportionation: One radical abstracts a hydrogen atom from another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end group. While less common for acrylates than combination, its occurrence can be influenced by factors like temperature and viscosity.[10][11]

Figure 3: Primary termination mechanisms in free-radical polymerization.

Quantitative Data on HDDA Photopolymerization

The kinetics of HDDA photopolymerization are influenced by several factors, including photoinitiator concentration, light intensity, and temperature. The following tables summarize quantitative data from various studies.

Table 1: Effect of Photoinitiator Concentration on HDDA Polymerization *

| Photoinitiator Concentration (wt%) | Final Double Bond Conversion (%) | Rate of Polymerization (s⁻¹) | Reference |

| 0.4 | High | High | [10] |

| 1.0 | ~70 | - | [12] |

| 2.0 | ~72 | - | [12] |

| 3.0 | ~75 | - | [12] |

Note: The specific photoinitiator used was 2-hydroxy-2-methyl-1-phenyl-propan-1-one.

Table 2: Effect of UV Light Intensity on HDDA Polymerization *

| Light Intensity (mW/cm²) | Final Double Bond Conversion (%) | Rate of Polymerization (s⁻¹) | Reference |

| 5 | ~65 | Increases with intensity | [13] |

| 10 | ~68 | Increases with intensity | [13] |

| 20 | ~70 | Increases with intensity | [13] |

| 30 | ~72 | Increases with intensity | [13] |

| 40 | ~75 | Increases with intensity | [13] |

Note: The specific photoinitiator and its concentration were kept constant.

Table 3: Effect of Temperature on HDDA Polymerization *

| Curing Temperature (°C) | Final Double Bond Conversion (%) | Rate of Polymerization | Reference |

| Low Temperature (Solid State) | Low | Decreases with decreasing temperature | [10] |

| Ambient Temperature | Moderate to High | Increases with increasing temperature | [1] |

| High Temperature | High | Increases with increasing temperature | [1] |

Note: The specific photoinitiator and its concentration were kept constant.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for studying HDDA polymerization.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR is a powerful technique for monitoring the conversion of the acrylate double bonds in real-time.[6]

Methodology:

-

Sample Preparation: A thin film of the HDDA formulation (containing the photoinitiator) is placed between two transparent substrates (e.g., polypropylene (B1209903) films).[6] The thickness of the film should be controlled (e.g., 80 microns).[6]

-

Instrument Setup: The sample is placed in the FTIR spectrometer's sample compartment. A UV light source is positioned to irradiate the sample during the measurement.[6]

-

Data Acquisition: FTIR spectra are continuously recorded at a specific resolution (e.g., 4 cm⁻¹) before, during, and after UV exposure.[6]

-

Data Analysis: The decrease in the absorbance of the acrylate C=C bond peak (typically around 1635 cm⁻¹ and 810 cm⁻¹) is monitored.[12] The conversion is calculated by comparing the peak area at a given time to its initial area, often using a stable internal reference peak (e.g., the C=O stretching vibration around 1720 cm⁻¹).[6]

Figure 4: Workflow for monitoring HDDA polymerization using RT-FTIR.

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon UV irradiation, providing information on the rate and extent of conversion.[4][12]

Methodology:

-

Sample Preparation: A small, precise amount of the HDDA formulation (e.g., 1-3 mg) is placed in an open aluminum DSC pan.

-

Instrument Setup: The sample pan and a reference pan are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition. A UV light source is positioned to irradiate the sample.

-

Isothermal Measurement: The sample is brought to the desired isothermal temperature. The UV light is then turned on, and the heat flow is recorded as a function of time.[12]

-

Data Analysis: The total heat of polymerization is determined by integrating the area under the exothermic peak. The conversion at any given time is calculated as the heat evolved up to that time divided by the total heat of polymerization.[12] The rate of polymerization is proportional to the heat flow.

Figure 5: Workflow for studying HDDA polymerization using Photo-DSC.

Controlled Radical Polymerization of HDDA

While free-radical polymerization is widely used, it offers limited control over the polymer architecture. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, can be employed to synthesize polymers with well-defined molecular weights, low dispersity, and complex architectures.

Atom Transfer Radical Polymerization (ATRP)

ATRP of acrylates involves the reversible activation and deactivation of a dormant alkyl halide species by a transition metal complex (typically copper-based). This process maintains a low concentration of active radicals, suppressing termination reactions and allowing for controlled chain growth.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization utilizes a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization via a degenerative transfer process. This technique is versatile and tolerant to a wide range of functional groups and reaction conditions.

While specific protocols for the controlled polymerization of HDDA are less common in the literature compared to monofunctional acrylates, the principles of ATRP and RAFT can be applied. However, the difunctional nature of HDDA will still lead to crosslinking, and careful control of reaction conditions is necessary to manage the network formation.

Conclusion

The polymerization of this compound is a complex process governed by the principles of free-radical chain growth. The difunctional nature of the monomer leads to the formation of a cross-linked network, with the final properties being highly dependent on the interplay between linear propagation, cyclization, and crosslinking. Photopolymerization, monitored by techniques such as RT-FTIR and Photo-DSC, is a common and effective method for curing HDDA-based formulations. The kinetics of this process are significantly influenced by initiator concentration, light intensity, and temperature. For applications requiring more precise control over the polymer architecture, controlled radical polymerization techniques like ATRP and RAFT offer promising avenues for the synthesis of well-defined polymeric materials from HDDA. This guide provides a foundational understanding of these mechanisms and experimental approaches, serving as a valuable resource for researchers and professionals in the field.

References

- 1. Ultrafast RAFT polymerization: multiblock copolymers within minutes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Termination Mechanism of the Radical Polymerization of Acrylates. | Semantic Scholar [semanticscholar.org]

- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Impact of light intensity on the polymerization kinetics and network structure of model hydrophobic and hydrophilic methacrylate based dental adhesive resin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Crosslinking in Semi-Batch Seeded Emulsion Polymerization: Effect of Linear and Non-Linear Monomer Feeding Rate Profiles on Gel Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.uva.nl [pure.uva.nl]

- 9. researchgate.net [researchgate.net]

- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,6-Hexanediol Diacrylate (HDDA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Hexanediol (B165255) diacrylate (HDDA) is a difunctional acrylate (B77674) ester monomer that serves as a crucial building block in the synthesis of a wide range of polymers.[1] Its bifunctional nature, characterized by two acrylate groups, allows it to act as a crosslinking agent, thereby imparting enhanced mechanical strength, chemical resistance, and flexibility to the resulting materials.[2][3] HDDA is a low-viscosity, fast-curing monomer with low volatility and a hydrophobic backbone, making it a versatile component in formulations for coatings, inks, adhesives, and more.[4][5] This technical guide provides a comprehensive overview of the core physical and chemical properties of HDDA, detailed experimental protocols for their determination, and visualizations of its synthesis and polymerization pathways.

Physical Properties

1,6-Hexanediol diacrylate is typically a clear, colorless to pale yellow liquid with a mild, ester-like odor.[3][6][7] The physical characteristics of HDDA are critical to its handling, processing, and performance in various applications. A summary of its key physical properties is presented in the tables below.

General Physical Properties

| Property | Value | Source(s) |

| Physical State | Liquid | [8][9] |

| Appearance | Clear, colorless to pale yellow liquid | [6][7][8] |

| Odor | Mild, ester-like or slight acrylic odor | [2][6] |

Quantitative Physical Properties

| Property | Value | Unit | Conditions | Source(s) |

| Molecular Weight | 226.27 - 226.3 | g/mol | [2][6][10][11] | |

| Density | 1.01 - 1.02 | g/cm³ | at 20-25°C | [2][4][8][12][13] |

| Viscosity | 9 - 15 | mPa·s (cP) | at 25°C | [2][4] |

| Refractive Index | 1.456 | at 20-25°C, nD | [4][5][11][13] | |

| Boiling Point | >250 | °C | [2] | |

| Melting/Freezing Point | 7.8 / -20 | °C | [2][8] | |

| Flash Point | >100 - >110 | °C | [2][9] | |

| Vapor Pressure | <0.01 | mmHg | at 20°C | [13] |

| Vapor Density | >1 | (vs air) | [13] | |

| Water Solubility | <0.1 | mg/mL | at 64°F | [10] |

| Surface Tension | 35.7 | dynes/cm | [4] | |

| Glass Transition Temp. (Tg) | 43 | °C | (by DSC) | [4][11] |

Chemical Properties and Reactivity

The chemical behavior of HDDA is dominated by its two acrylate functional groups, which are susceptible to free-radical polymerization. This reactivity is the cornerstone of its utility in forming cross-linked polymer networks.

Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | Hexane-1,6-diyl diacrylate | [2] |

| CAS Number | 13048-33-4 | [2][8][12] |

| EC Number | 235-921-9 | [8][13] |

| Molecular Formula | C₁₂H₁₈O₄ | [6][8] |

Reactivity and Stability

-

Polymerization: HDDA readily undergoes exothermic addition polymerization when exposed to free radicals, which can be generated by heat, light (UV), or chemical initiators.[10][14] This reaction is the basis for its use in UV/EB curable formulations.[2][8]

-

Reactivity with Oxidizing and Reducing Agents: It may react vigorously with strong oxidizing agents.[10][14] Exothermic reactions can also occur with reducing agents, leading to the release of hydrogen gas.[10][14]

-

Autoxidation: Exposure to air can lead to autoxidation, potentially forming explosive peroxides.[10][14]

-

Stability: HDDA is temperature-sensitive and may undergo hazardous polymerization if not properly inhibited.[10][14] It is often supplied with inhibitors such as hydroquinone (B1673460) (HQ) or the monomethyl ether of hydroquinone (MEHQ) to prevent premature polymerization during storage.[5][11][13] The material is also hygroscopic and should be protected from moisture.[5][9]

-

Michael Addition: The acrylate functionality allows HDDA to participate in Michael addition reactions with amines, a property utilized to accelerate cure times in epoxy chemistry.[1]

Experimental Protocols

The following are detailed methodologies for determining some of the key physical and chemical properties of this compound. These protocols are based on standard testing methods.

Determination of Density

This protocol is based on the principles outlined in ASTM D4052, which utilizes a digital density meter.

Objective: To accurately measure the density of liquid HDDA.

Apparatus:

-

Digital density meter with an oscillating U-tube.

-

Thermostatically controlled bath or Peltier device to maintain a constant temperature (e.g., 25°C ± 0.05°C).

-

Syringes for sample injection.

-

Reagents for cleaning and calibration (e.g., high-purity water, dry air).

Procedure:

-

Calibration: Calibrate the digital density meter according to the manufacturer's instructions using high-purity, air-saturated water and dry air at a known temperature and pressure.

-

Sample Preparation: Ensure the HDDA sample is free of air bubbles and has been equilibrated to the measurement temperature.

-

Measurement: Introduce the HDDA sample into the oscillating U-tube of the density meter using a syringe. Ensure the U-tube is completely filled with the sample.

-

Equilibration: Allow the sample to reach thermal equilibrium within the measurement cell.

-

Reading: The instrument will measure the oscillation period of the U-tube containing the sample and convert this to a density value. Record the density reading once it has stabilized.

-

Cleaning: Thoroughly clean the U-tube with appropriate solvents and dry it completely between measurements.

Determination of Viscosity

This protocol is based on the use of a rotational viscometer.

Objective: To measure the dynamic viscosity of liquid HDDA.

Apparatus:

-

Rotational viscometer with a suitable spindle.

-

A thermostatically controlled water bath or jacket to maintain the sample at a constant temperature (e.g., 25°C ± 0.1°C).

-

A beaker or sample container.

Procedure:

-

Instrument Setup: Select a spindle and rotational speed appropriate for the expected viscosity of HDDA (typically low viscosity).

-

Sample Preparation: Place a sufficient volume of HDDA into the sample container and allow it to reach the desired measurement temperature in the water bath.

-

Measurement: Immerse the spindle into the HDDA up to the marked level.

-

Rotation: Start the viscometer motor to rotate the spindle at the selected speed.

-

Reading: Allow the reading to stabilize and then record the torque or viscosity value displayed by the instrument. The reading may be in centipoise (cP) or millipascal-seconds (mPa·s), which are equivalent.

-

Cleaning: After the measurement, remove the spindle and clean it thoroughly with a suitable solvent.

Determination of Flash Point

This protocol is based on the principles of the Small Scale Closed-Cup method, such as ASTM D3278.[10][14]

Objective: To determine the lowest temperature at which the vapors of HDDA will ignite.

Apparatus:

-

Small scale closed-cup flash point tester.

-

A heat source.

-

An ignition source (e.g., a test flame or electric igniter).

-

A thermometer.

Procedure:

-

Sample Preparation: Place a small, specified volume (e.g., 2 mL) of HDDA into the test cup of the apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Ignition Test: At regular temperature intervals, the ignition source is applied to the vapor space above the liquid in the closed cup.

-

Observation: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash.

-

Correction: The observed flash point may be corrected to a standard atmospheric pressure if necessary.

Determination of Water Solubility

This protocol is based on the principles of the OECD Guideline 105 (Water Solubility).[4][6][8][9][15]

Objective: To determine the saturation concentration of HDDA in water at a given temperature.

Method Overview (Flask Method, suitable for solubilities > 10⁻² g/L):

-

Sample Preparation: An excess amount of HDDA is added to a known volume of high-purity water in a flask.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours).

-

Phase Separation: The mixture is then allowed to stand to allow for phase separation. Centrifugation or filtration may be used to separate the aqueous phase from the undissolved HDDA.

-

Analysis: The concentration of HDDA in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Result: The water solubility is reported as the measured concentration of HDDA in the saturated aqueous solution.

Synthesis and Polymerization Visualizations

The following diagrams, created using the DOT language, illustrate the synthesis of this compound and its subsequent free-radical polymerization.

Synthesis of this compound

The industrial synthesis of HDDA is typically achieved through the acid-catalyzed esterification of 1,6-hexanediol with acrylic acid.[1][7][16]

Caption: Synthesis of this compound via acid-catalyzed esterification.

Free-Radical Polymerization of HDDA

The polymerization of HDDA is a chain reaction involving initiation, propagation, and termination steps. This process leads to the formation of a cross-linked polymer network.

Caption: General mechanism of free-radical polymerization of this compound.

References

- 1. store.astm.org [store.astm.org]

- 2. testinglab.com [testinglab.com]

- 3. Synthesis of 1,6-Hexanediol Diacrylate_Chemicalbook [chemicalbook.com]

- 4. oecd.org [oecd.org]

- 5. Synthesis of this compound | Semantic Scholar [semanticscholar.org]

- 6. oecd.org [oecd.org]

- 7. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. filab.fr [filab.fr]

- 10. store.astm.org [store.astm.org]

- 11. trl.com [trl.com]

- 12. store.astm.org [store.astm.org]

- 13. CN102863337A - Synthesis method of this compound - Google Patents [patents.google.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. OECD 105 - Phytosafe [phytosafe.com]

- 16. store.astm.org [store.astm.org]

An In-depth Technical Guide to 1,6-Hexanediol Diacrylate (CAS: 13048-33-4) for Researchers in Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Hexanediol (B165255) diacrylate (HDDA), CAS number 13048-33-4, is a difunctional monomer widely utilized in the formulation of polymers due to its rapid curing characteristics and the versatile physicochemical properties it imparts to the final material. This technical guide provides a comprehensive overview of HDDA, focusing on its synthesis, physicochemical properties, and its applications in the biomedical field, particularly in drug delivery and tissue engineering. Detailed experimental protocols for its synthesis, polymerization, and characterization are provided, alongside a summary of its toxicological profile. Furthermore, this guide explores the potential interactions of HDDA-based materials with biological systems, offering a valuable resource for researchers and professionals in the pharmaceutical and biomedical sciences.

Chemical Identity and Physicochemical Properties

1,6-Hexanediol diacrylate, systematically named hexane-1,6-diyl di(prop-2-enoate), is a diester of 1,6-hexanediol and acrylic acid.[1] It is a clear, colorless to pale yellow liquid with a mild, ester-like odor.[2][3] HDDA is a key crosslinking agent in free-radical polymerization, particularly in ultraviolet (UV) and electron beam (EB) curable systems, where it contributes to enhanced adhesion, hardness, and chemical resistance in the resulting polymer.[1][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 13048-33-4 |

| EC Number | 235-921-9[4] |

| IUPAC Name | Hexane-1,6-diyl di(prop-2-enoate)[1] |

| Molecular Formula | C₁₂H₁₈O₄[2] |

| SMILES | C=CC(=O)OCCCCCCOC(=O)C=C[2] |

| InChI | InChI=1S/C12H18O4/c1-3-11(13)15-9-7-5-6-8-10-16-12(14)4-2/h3-4H,1-2,5-10H2[2] |

| Synonyms | HDDA, Hexamethylene diacrylate, 1,6-Hexamethylene diacrylate, Sartomer 238, Viscoat 230[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 226.27 g/mol | [2] |

| Appearance | Clear, colorless to pale yellow liquid | [2] |

| Odor | Slight acrylic/ester-like odor | [2] |

| Density | 1.01 g/cm³ at 25°C | [5] |

| Boiling Point | >250°C | |

| Freezing Point | -20°C | |

| Flash Point | >100°C | |

| Viscosity | 10–15 mPa·s at 25°C | |

| Water Solubility | < 0.1 mg/mL | [6] |

| Refractive Index | 1.456 at 25°C | [7] |

Synthesis and Polymerization

Synthesis of this compound

HDDA is typically synthesized via the acid-catalyzed esterification of 1,6-hexanediol with acrylic acid.[1][8] The reaction is driven to completion by the removal of water, often through azeotropic distillation.

Caption: Synthesis of this compound via Esterification.

Photopolymerization of HDDA

HDDA is a key component in photopolymerization reactions, where it acts as a crosslinker to form a three-dimensional polymer network upon exposure to UV or visible light in the presence of a photoinitiator.[9]

Caption: Free-Radical Photopolymerization of HDDA.

Applications in Drug Development

The rapid polymerization, biocompatibility, and tunable mechanical properties of HDDA-based polymers make them attractive for various applications in drug development.[10]

Drug Delivery Systems

HDDA is used to fabricate hydrogels, microcapsules, and nanoparticles for the controlled release of therapeutic agents.[10] The crosslink density of the polymer network can be controlled to modulate the drug release rate.

Table 3: Applications of HDDA in Drug Delivery

| Application | Description |

| Hydrogels | HDDA can be copolymerized with hydrophilic monomers to form hydrogels that can encapsulate and release drugs in a controlled manner. |

| Microencapsulation | Used as a shell material to encapsulate drugs, protecting them from degradation and enabling targeted delivery. |

| Nanoparticles | Employed in the synthesis of polymeric nanoparticles for drug delivery, offering advantages in terms of stability and cellular uptake. |

Tissue Engineering

HDDA-based polymers are utilized as scaffolds in tissue engineering to provide mechanical support for cell growth and tissue regeneration.[11] The properties of the scaffold can be tailored to mimic the extracellular matrix of the target tissue.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the direct esterification method.[12][13]

Materials:

-

1,6-Hexanediol (1 mole)

-

Acrylic Acid (2.5 moles)[12]

-

p-Toluenesulfonic acid (catalyst, 1.5% of total reactant mass)[12]

-

Hydroquinone (polymerization inhibitor, 500 ppm)

-

Cyclohexane (dehydrating agent, 65% of total reactant mass)[12]

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a Dean-Stark trap and condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add 1,6-hexanediol, acrylic acid, p-toluenesulfonic acid, hydroquinone, and cyclohexane.

-

Heat the mixture to reflux (approximately 80-90°C) with vigorous stirring.[12]

-

Continuously remove the water-toluene azeotrope from the Dean-Stark trap.

-

Monitor the reaction progress by measuring the acid value of the reaction mixture. The reaction is considered complete when the acid value is between 20-50 mgKOH/g.[4]

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with 5% sodium bicarbonate solution until the effervescence ceases, followed by washing with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude HDDA.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Preparation of HDDA-Crosslinked Hydrogels for Drug Loading

This protocol describes the preparation of a simple HDDA-crosslinked hydrogel and a passive drug loading method.[7]

Materials:

-

This compound (HDDA)

-

A hydrophilic monomer (e.g., Poly(ethylene glycol) methyl ether acrylate)

-

Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone, 1% w/w)

-

Model drug (e.g., Methylene blue)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

UV curing system (365 nm)

Procedure:

-

Prepare a prepolymer solution by mixing the hydrophilic monomer, HDDA (as a crosslinker, concentration can be varied to control crosslink density), and the photoinitiator.

-

Pour the prepolymer solution into a mold of the desired shape.

-

Expose the solution to UV light for a sufficient time to ensure complete polymerization (e.g., 10-15 minutes). The exact time will depend on the light intensity and photoinitiator concentration.

-

After polymerization, wash the hydrogel extensively with deionized water to remove any unreacted monomers and photoinitiator.

-

Prepare a solution of the model drug in PBS at a known concentration.

-

Immerse the swollen hydrogel in the drug solution and allow it to equilibrate for 24-48 hours at room temperature with gentle agitation.

-

Remove the hydrogel from the solution and gently blot the surface to remove excess drug solution.

-

The amount of drug loaded can be determined by measuring the decrease in the drug concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).

In Vitro Drug Release Study

This protocol outlines a typical in vitro drug release study from a drug-loaded hydrogel.

Materials:

-

Drug-loaded hydrogel

-

Release medium (e.g., PBS, pH 7.4)

-

Shaking incubator or water bath

-

UV-Vis spectrophotometer or other suitable analytical instrument

Procedure:

-

Place the drug-loaded hydrogel in a known volume of the release medium in a sealed container.

-

Incubate the container at 37°C with constant, gentle agitation.

-

At predetermined time intervals, withdraw a small aliquot of the release medium.

-

Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

-

Analyze the drug concentration in the collected aliquots using a pre-validated analytical method.

-

Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Cytotoxicity Assessment (MTT Assay)

This protocol is a general guideline for assessing the cytotoxicity of HDDA-based polymers using the MTT assay.[4]

Materials:

-

Cell line (e.g., L929 fibroblasts)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

HDDA-based polymer extracts or direct contact samples

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Prepare extracts of the HDDA-based polymer by incubating the material in cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993-5 standards.

-

Remove the culture medium from the cells and replace it with various concentrations of the polymer extract. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.

-

Incubate the cells with the extracts for a predetermined time (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the extracts and add MTT solution to each well.

-

Incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the negative control.

Biological Interactions and Safety

Biocompatibility and Toxicology

HDDA is considered to have low acute toxicity.[4] However, it is a known skin and eye irritant and may cause skin sensitization upon repeated exposure.[4][12] Therefore, appropriate personal protective equipment should be used when handling the monomer. The biocompatibility of the final crosslinked polymer is highly dependent on the degree of polymerization and the presence of residual monomers. Thorough washing to remove unreacted HDDA is crucial for biomedical applications. Studies have shown that crosslinked HDDA-based materials can be biocompatible.[11]

Table 4: Summary of Toxicological Data for this compound

| Endpoint | Result | Reference |

| Acute Oral Toxicity | Low | [4] |

| Skin Irritation | Irritant | [4][12] |

| Eye Irritation | Irritant | [4][12] |

| Skin Sensitization | May cause sensitization | [4][12] |

| Mutagenicity/Genotoxicity | Not considered mutagenic or genotoxic | [4] |

| Carcinogenicity | Not classified as a carcinogen | [4] |

| Reproductive/Developmental Toxicity | Not associated with reproductive or developmental toxicity | [4] |

Signaling Pathways

Direct studies on the effect of this compound on specific cellular signaling pathways are limited. However, its precursor, 1,6-hexanediol, has been shown to affect cellular processes. For instance, 1,6-hexanediol can impair kinase and phosphatase activities, which are central to many signaling pathways. It has also been shown to suppress angiogenesis by affecting cyclin A1-mediated endothelial function. While these effects are attributed to 1,6-hexanediol, it is plausible that residual HDDA monomer or degradation products could have similar effects. The acrylate (B77674) groups in HDDA are also reactive towards nucleophiles, such as the thiol groups in proteins, which could potentially lead to the modulation of signaling pathways involving cysteine-containing proteins. Further research is needed to elucidate the specific interactions of HDDA-based polymers with cellular signaling cascades.

Caption: Potential Interactions of HDDA with Signaling Components.

Conclusion

This compound is a versatile difunctional monomer with significant potential in the field of drug development. Its rapid polymerization kinetics and the tunable properties of the resulting polymers make it a valuable tool for creating sophisticated drug delivery systems and tissue engineering scaffolds. This technical guide has provided a detailed overview of its chemistry, synthesis, and applications, along with practical experimental protocols. While the monomer itself requires careful handling due to its irritant and sensitizing properties, well-polymerized and purified HDDA-based materials exhibit good biocompatibility. Further research into the specific interactions of these materials with biological signaling pathways will undoubtedly expand their applications in medicine.

References

- 1. 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MTT (Assay protocol [protocols.io]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Evaluation of in vivo biocompatibility and biodegradation of photocrosslinked hyaluronate hydrogels (HADgels) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analyzing immune response to engineered hydrogels by hierarchical clustering of inflammatory cell subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Controlled degradation of hydrogels using multi-functional cross-linking molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inflammatory responses to biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Characterization, and Evaluation of Nanoparticles Loading Adriamycin Based on 2-Hydroxypropyltrimethyl Ammonium Chloride Chitosan Grafting Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to the Solubility of 1,6-Hexanediol Diacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,6-Hexanediol diacrylate (HDDA) in a range of common organic solvents. This information is critical for professionals in research, development, and formulation who utilize this versatile difunctional monomer in applications such as polymer synthesis, coatings, adhesives, and 3D printing resins. Understanding the solubility characteristics of HDDA is paramount for optimizing reaction conditions, developing stable formulations, and ensuring product performance.

Core Concepts in Solubility

The solubility of a substance, in this case, this compound, in a particular solvent is its ability to form a homogeneous solution. This property is influenced by several factors including the chemical structures of the solute and solvent, temperature, and pressure. The principle of "like dissolves like" is a fundamental concept in predicting solubility, suggesting that substances with similar polarities are more likely to be miscible. This compound, with its ester functional groups and hydrocarbon backbone, exhibits a broad range of solubilities in organic solvents.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C. This data is crucial for formulating solutions with precise concentrations and for predicting the behavior of HDDA in different solvent systems.

| Solvent | Solubility (g/L) at 25°C |

| Acetone | 103.8 |

| Acetonitrile | 63.39 |

| n-Butanol | 13.03 |

| sec-Butanol | Not specified |

| 2-Butanone | 96.39 |

| 1,4-Dioxane | 95.36 |

| N,N-Dimethylformamide (DMF) | 154.29 |

| Ethanol | 16.5 |

| Ethyl acetate | 90.68 |

| Isobutanol | 10.23 |

| Isopropanol | 11.28 |